Technical Guide: Synthesis and Properties of Dibenzoyl Diazene
Technical Guide: Synthesis and Properties of Dibenzoyl Diazene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzoyl diazene (B1210634), also known as N-benzoyliminobenzamide, is an azo compound with the molecular formula C₁₄H₁₀N₂O₂. Its structure features two benzoyl groups attached to a diazene (N=N) core. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of dibenzoyl diazene, with a focus on experimental protocols and data presentation for researchers in organic synthesis and drug development.
Synthesis of Dibenzoyl Diazene
The primary synthetic route to dibenzoyl diazene involves the oxidation of its precursor, 1,2-dibenzoylhydrazine. This method provides a reliable pathway to the target compound.
Synthesis Pathway
The synthesis is a two-step process starting from benzoyl chloride and hydrazine (B178648), followed by oxidation.
Caption: Synthesis pathway of Dibenzoyl Diazene.
Experimental Protocol: Synthesis of 1,2-Dibenzoylhydrazine
This protocol is based on the Schotten-Baumann reaction.
Materials:
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Benzoyl chloride
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Hydrazine hydrate (B1144303)
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Sodium hydroxide (B78521) (NaOH)
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Dichloromethane (B109758) (CH₂Cl₂)
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Distilled water
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Ice bath
Procedure:
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Prepare a solution of sodium hydroxide (10%) in distilled water and cool it in an ice bath.
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In a separate flask, dissolve hydrazine hydrate in distilled water and cool it in the ice bath.
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To the hydrazine solution, slowly add benzoyl chloride and the cold sodium hydroxide solution simultaneously with vigorous stirring, maintaining the temperature below 5 °C.
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Continue stirring for 30 minutes after the addition is complete.
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The white precipitate of 1,2-dibenzoylhydrazine is collected by vacuum filtration.
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Wash the precipitate with cold water and then with a small amount of cold dichloromethane.
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Recrystallize the crude product from ethanol (B145695) to obtain pure 1,2-dibenzoylhydrazine.
Experimental Protocol: Oxidation of 1,2-Dibenzoylhydrazine to Dibenzoyl Diazene
This protocol outlines a general method for the oxidation of the hydrazine precursor.
Materials:
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1,2-Dibenzoylhydrazine
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N-Bromosuccinimide (NBS) or Iodine (I₂)
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Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
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Pyridine (B92270) (optional, as a base)
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Sodium thiosulfate (B1220275) solution (for quenching iodine)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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Dissolve 1,2-dibenzoylhydrazine in dichloromethane or THF.
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If using a base, add pyridine to the solution.
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Slowly add a solution of the oxidizing agent (e.g., N-Bromosuccinimide or Iodine) in the same solvent at room temperature.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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If iodine is used, quench the excess by washing with sodium thiosulfate solution.
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Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield crude dibenzoyl diazene.
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The product can be further purified by column chromatography on silica (B1680970) gel.
Physicochemical Properties
Dibenzoyl diazene is a solid at room temperature. A summary of its key physical and chemical properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| IUPAC Name | N-benzoyliminobenzamide | [1] |
| CAS Number | 959-31-9 | [1] |
| Appearance | Yellow solid (typical for azo compounds) | Inferred |
| Melting Point | Data not readily available in public sources | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF | Inferred |
Spectroscopic Properties
Detailed experimental spectroscopic data for dibenzoyl diazene is not widely available in the public domain. The following tables provide estimated values based on the analysis of structurally similar compounds containing benzoyl and azo moieties.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm (Estimated) | Multiplicity | Assignment |
| 7.4 - 7.6 | m | Aromatic protons (meta and para) |
| 7.9 - 8.1 | m | Aromatic protons (ortho to C=O) |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm (Estimated) | Assignment |
| 128 - 130 | Aromatic CH |
| 133 - 135 | Aromatic CH |
| 135 - 137 | Aromatic quaternary C |
| 165 - 168 | Carbonyl C=O |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) (Estimated) | Assignment |
| 3050 - 3100 | Aromatic C-H stretch |
| 1660 - 1680 | C=O stretch (conjugated) |
| 1580 - 1600 | N=N stretch (azo group) |
| 1450 - 1500 | Aromatic C=C stretch |
UV-Vis Spectroscopy
| λmax (nm) (Estimated) | Transition |
| ~250 - 280 | π → π* (benzoyl groups) |
| ~350 - 450 | n → π* (azo group) |
Crystal Structure
Applications in Organic Synthesis
Diazenes, including dibenzoyl diazene, are valuable intermediates in organic synthesis. Their primary application stems from the ability to undergo dinitrogen extrusion upon thermal or photochemical induction, generating reactive radical species.
Caption: Applications of Dibenzoyl Diazene in Synthesis.
These generated radicals can be trapped in various ways to form new carbon-carbon or carbon-heteroatom bonds, making diazenes useful in:
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Synthesis of strained ring systems: The intramolecular coupling of generated radicals can lead to the formation of cyclopropanes and cyclobutanes.
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Modular synthesis: Diazenes can be used as building blocks for the convergent synthesis of complex molecules.
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Arylation reactions: As a source of aryl radicals, they can participate in the functionalization of various substrates.
Safety and Handling
Dibenzoyl diazene should be handled with care in a well-ventilated fume hood. As with many azo compounds, it may be sensitive to heat, light, and shock. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
Dibenzoyl diazene is a versatile molecule with significant potential in synthetic organic chemistry. This guide provides a foundational understanding of its synthesis and properties, serving as a valuable resource for researchers. Further investigation into its reactivity and the full characterization of its spectroscopic and crystallographic properties will undoubtedly expand its applications in the development of novel chemical entities and pharmaceuticals.
